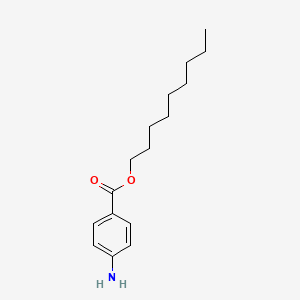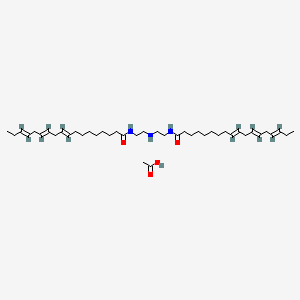
N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate: is a complex organic compound with the molecular formula C42H73N3O4 and a molecular weight of 684.04672. This compound is characterized by its long-chain polyunsaturated fatty acid amides, which are linked through an iminodiethylene bridge. It is primarily used in specialized chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate typically involves the reaction of octadeca-9,12,15-trienoic acid with iminodiethyleneamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Dicyclohexylcarbodiimide (DCC)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Purification of octadeca-9,12,15-trienoic acid and iminodiethyleneamine.
Reaction: Continuous mixing of reactants in a flow reactor at controlled temperatures.
Purification: Removal of by-products and unreacted starting materials using column chromatography.
Crystallization: Final product is crystallized from a suitable solvent to obtain high purity.
化学反応の分析
Types of Reactions
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl derivatives.
科学的研究の応用
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to natural fatty acids.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized polymers and surfactants.
作用機序
The mechanism of action of N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate involves its interaction with cellular membranes and enzymes. The compound’s long-chain polyunsaturated structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide)
- N,N’-(Iminodiethylene)bis(octadeca-9-enamide)
- N,N’-(Iminodiethylene)bis(octadeca-12,15-dienamide)
Uniqueness
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate is unique due to its triple unsaturation in the fatty acid chains, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential biological activity compared to similar compounds with fewer double bonds.
特性
CAS番号 |
93918-63-9 |
|---|---|
分子式 |
C40H69N3O2.C2H4O2 C42H73N3O4 |
分子量 |
684.0 g/mol |
IUPAC名 |
acetic acid;(9E,12E,15E)-N-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C40H69N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h5-8,11-14,17-20,41H,3-4,9-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+; |
InChIキー |
SHGVHLXFWSSXDC-VZCBAQBXSA-N |
異性体SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC.CC(=O)O |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


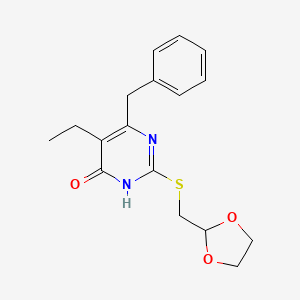
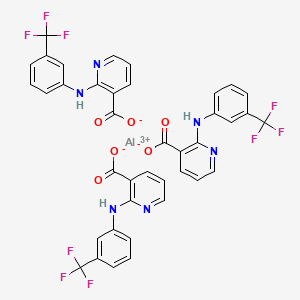
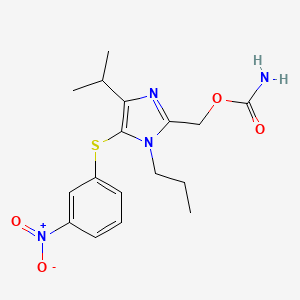
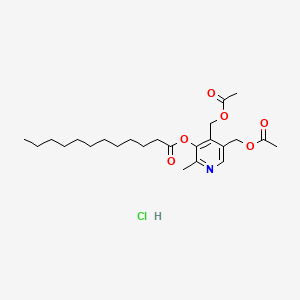
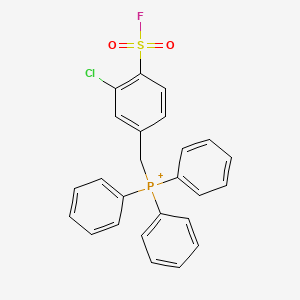
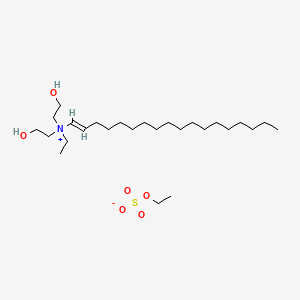


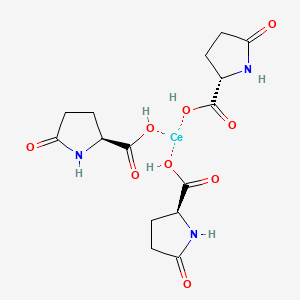
![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)


